Computational Target Engagement Classification versus Unsubstituted L-Tryptophan: TPH Inhibitor vs. Substrate
DrugMapper computational target prediction classifies 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan as a tryptophan 5-hydroxylase (TPH) inhibitor, mapping it to disease indications including neuroendocrine tumors and malignant carcinoid syndrome [1]. In contrast, unsubstituted L-tryptophan is the natural substrate of TPH, undergoing enzymatic 5-hydroxylation to form 5-hydroxytryptophan with a Km of approximately 50 µM for human TPH1 [2]. This functional role reversal—from substrate to inhibitor—is attributed to the combined presence of the 5-fluoro substituent (blocking the hydroxylation site) and the Nα-quinolin-3-ylmethoxycarbonyl group (introducing steric bulk that likely disrupts the catalytic orientation [1]). No direct head-to-head enzymatic assay data are publicly available for this specific compound; the differentiation is based on computational classification versus established biochemical function.
| Evidence Dimension | Functional role at tryptophan 5-hydroxylase (TPH) |
|---|---|
| Target Compound Data | Classified as TPH inhibitor by DrugMapper computational prediction |
| Comparator Or Baseline | L-Tryptophan: Natural TPH substrate; Km ≈ 50 µM (human TPH1) |
| Quantified Difference | Qualitative: Substrate → Inhibitor functional reversal |
| Conditions | Computational target prediction (DrugMapper) vs. published enzyme kinetics |
Why This Matters
For procurement in TPH-targeted drug discovery, this compound provides an inhibitor scaffold rather than a substrate tool, enabling target engagement studies that L-tryptophan cannot support.
- [1] DrugMapper, University of Helsinki. Compound entry for 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan. Target: Tryptophan 5-hydroxylase inhibitor. Associated indications: Kidney Diseases, Liver Diseases, Colitis Ulcerative, Neuroendocrine Tumors, Malignant Carcinoid Syndrome. View Source
- [2] Cianchetta, G., Stouch, T., Yu, W., Shi, Z.-C., Tari, L.W., et al. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Curr. Chem. Genomics 2010, 4, 19–26. Km for human TPH1 with L-tryptophan substrate reported as 50 ± 10 µM. View Source
